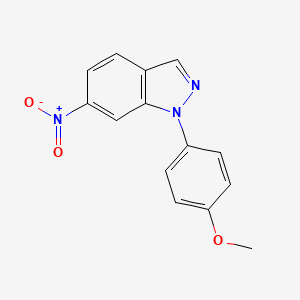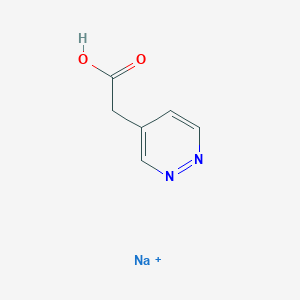![molecular formula C5H6N4S B12444478 Imidazo[2,1-b]thiazole-5,6-diamine CAS No. 863203-49-0](/img/structure/B12444478.png)
Imidazo[2,1-b]thiazole-5,6-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Imidazo[2,1-b]thiazole-5,6-diamine is a heterocyclic compound that features a fused ring system containing both nitrogen and sulfur atoms. This compound is of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. The imidazo[2,1-b]thiazole scaffold is known for its presence in various bioactive molecules, making it a valuable target for synthetic and pharmaceutical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of imidazo[2,1-b]thiazole-5,6-diamine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminothiazole with suitable aldehydes or ketones, followed by cyclization to form the imidazo[2,1-b]thiazole core. For instance, the reaction of 2-aminothiazole with ethyl 2-chloro-3-oxobutanoate in 1,4-dioxane under reflux conditions can yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. A modern industrial method includes the use of a three-reactor multistage system, where intermediate compounds are not isolated, thus streamlining the synthesis .
Análisis De Reacciones Químicas
Types of Reactions: Imidazo[2,1-b]thiazole-5,6-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at positions adjacent to the nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazo[2,1-b]thiazole-5,6-dione, while reduction can produce this compound derivatives with various substituents .
Aplicaciones Científicas De Investigación
Imidazo[2,1-b]thiazole-5,6-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits antimicrobial, antimalarial, and antitubercular activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals due to its bioactive properties.
Mecanismo De Acción
The mechanism of action of imidazo[2,1-b]thiazole-5,6-diamine involves its interaction with specific molecular targets and pathways:
Comparación Con Compuestos Similares
Imidazo[2,1-b]thiazole-5,6-diamine can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds:
Uniqueness: this compound stands out due to its dual nitrogen and sulfur-containing fused ring system, which imparts unique chemical reactivity and biological activity. Its ability to interact with multiple molecular targets makes it a versatile compound in medicinal chemistry .
Propiedades
Número CAS |
863203-49-0 |
|---|---|
Fórmula molecular |
C5H6N4S |
Peso molecular |
154.20 g/mol |
Nombre IUPAC |
imidazo[2,1-b][1,3]thiazole-5,6-diamine |
InChI |
InChI=1S/C5H6N4S/c6-3-4(7)9-1-2-10-5(9)8-3/h1-2H,6-7H2 |
Clave InChI |
WBESVFNRHDMHBS-UHFFFAOYSA-N |
SMILES canónico |
C1=CSC2=NC(=C(N21)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(E)-{[4-(phenylamino)phenyl]imino}methyl]benzene-1,3-diol](/img/structure/B12444396.png)
![Methyl 7-[4-(4-fluorophenyl)-6-isopropyl-2-(N-methylmethanesulfonamido)pyrimidin-5-YL]-3,5-dihydroxyhept-6-enoate](/img/structure/B12444400.png)
![1-[5-tert-butyl-5-hydroxy-3-(trifluoromethyl)-4H-pyrazol-1-yl]-2-(3,4-dimethoxyphenyl)ethanone](/img/structure/B12444408.png)
![N-[4-(Aminomethyl)phenyl]-3-methylbenzamide](/img/structure/B12444423.png)

![4-Fluorobenzo[d]isothiazol-3-amine](/img/structure/B12444434.png)
![cycloocta-1,5-diene;(2S,5S)-1-[1-[(2S,5S)-2,5-diethylphospholan-1-ium-1-yl]propan-2-yl]-2,5-diethylphospholan-1-ium;rhodium;tetrafluoroborate](/img/structure/B12444440.png)


![Benzamide, 4-[(3,4-dihydroxybenzylidene)amino]-](/img/structure/B12444458.png)


![2-{[(1-naphthyloxy)acetyl]amino}-N-phenylbenzamide](/img/structure/B12444467.png)

